molecular formula C12H18N2O2 B1516666 (3S,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione

(3S,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione

Cat. No.: B1516666
M. Wt: 222.28 g/mol
InChI Key: DVUOUKHMQDFLFQ-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves multiple steps, including the conversion of 3,4-diiodo-5-aminopyridine to 3,4-dimethoxy-5-aminopyridine using methylene chloride and sodium hydroxide. This intermediate is then reacted with aldehydes to form amide compounds. Further steps involve organic reagents for processes such as epoxidation and substitution to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is unique due to its specific stereochemistry and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(3S,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione

InChI

InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2/t9-,10-/m0/s1

InChI Key

DVUOUKHMQDFLFQ-UWVGGRQHSA-N

Isomeric SMILES

C1CCN2[C@@H](C1)C(=O)N3CCCC[C@H]3C2=O

Canonical SMILES

C1CCN2C(C1)C(=O)N3CCCCC3C2=O

Origin of Product

United States

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